molecular formula C23H17FN4O3 B5997480 2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5997480
M. Wt: 416.4 g/mol
InChI Key: IKUFQUYTQASDDQ-UHFFFAOYSA-N
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Description

2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that has garnered attention due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an amino group, a fluorophenyl group, a pyrazolyl group, a furan ring, and a chromene core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O3/c24-14-5-3-12(4-6-14)22-16(11-27-28-22)20-15(10-25)23(26)31-19-9-13(8-17(29)21(19)20)18-2-1-7-30-18/h1-7,11,13,20H,8-9,26H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFQUYTQASDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=C(NN=C3)C4=CC=C(C=C4)F)C#N)N)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

    Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution and cyclization reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.

Scientific Research Applications

2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding, providing insights into biological processes.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic conductivity.

Mechanism of Action

The mechanism of action of 2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

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